molecular formula C19H20ClF2N3O B2444691 2-chloro-4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide CAS No. 1049440-30-3

2-chloro-4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide

Cat. No.: B2444691
CAS No.: 1049440-30-3
M. Wt: 379.84
InChI Key: RGXZXYBSHLYYEC-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide is a synthetic benzamide derivative designed for research purposes. Its molecular architecture, featuring a benzamide core linked to a 4-(4-fluorophenyl)piperazine moiety via an ethyl spacer, is characteristic of compounds investigated for interaction with various biological targets. Piperazine-containing benzanilides have demonstrated significant potential in infectious disease research . Specifically, related analogues have shown broad-spectrum activity against Plasmodium falciparum strains responsible for malaria, as well as against a panel of Gram-positive and Gram-negative ESKAPE pathogens, which are a group of bacteria with high antibiotic resistance potential . The incorporation of halogen atoms, such as chlorine and fluorine, is a common strategy in medicinal chemistry to influence a compound's electronic properties, metabolic stability, and binding affinity. The 4-fluorophenylpiperazine group is a privileged structure in neuropharmacological research, often associated with high affinity for various neurotransmitter receptors . This suggests that, beyond antimicrobial applications, this compound could serve as a valuable chemical probe for studying neurology-related protein targets. Researchers can utilize this compound to explore its mechanism of action, perform structure-activity relationship (SAR) studies, and evaluate its potential in various biochemical and cellular assays.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClF2N3O/c20-18-13-15(22)3-6-17(18)19(26)23-7-8-24-9-11-25(12-10-24)16-4-1-14(21)2-5-16/h1-6,13H,7-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXZXYBSHLYYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Piperazine Intermediate: This step involves the reaction of 4-fluorophenylpiperazine with an appropriate alkylating agent to introduce the ethyl linker.

    Coupling with Benzamide Derivative: The piperazine intermediate is then coupled with 2-chloro-4-fluorobenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro groups can be targets for nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the chloro or fluoro groups.

Scientific Research Applications

2-chloro-4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in research to understand its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: It serves as a tool compound in chemical biology to study the effects of specific molecular modifications on biological activity.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzamide
  • 2-chloro-4-fluoro-N-(2-(4-(4-methylphenyl)piperazin-1-yl)ethyl)benzamide

Uniqueness

2-chloro-4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide is unique due to the specific combination of chloro and fluoro substituents, as well as the presence of the piperazine ring. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.

Biological Activity

2-Chloro-4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide, with the CAS number 1049440-30-3, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-chloro-4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide is C19H20ClF2N3OC_{19}H_{20}ClF_{2}N_{3}O, with a molecular weight of 379.8 g/mol. The compound contains a piperazine moiety, which is known for its diverse pharmacological activities.

PropertyValue
Molecular FormulaC₁₉H₂₀ClF₂N₃O
Molecular Weight379.8 g/mol
CAS Number1049440-30-3

Antitumor Activity

Recent studies have indicated that compounds similar to 2-chloro-4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide exhibit significant antitumor properties. For instance, derivatives of related structures have shown inhibitory effects against various cancer cell lines, such as HepG2 and other human tumor cell lines, with IC50 values indicating their potency.

In a comparative study, a derivative of this compound demonstrated an IC50 value of 1.30 μM against HepG2 cells, suggesting strong antiproliferative activity . The mechanism behind this activity often involves the induction of apoptosis and cell cycle arrest.

The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in cancer progression and cell proliferation. Notably, compounds containing piperazine rings have been shown to inhibit histone deacetylases (HDACs), which play crucial roles in gene expression regulation and cancer biology.

Study 1: Anticancer Potential

A study published in PubMed Central explored the effects of piperazine-containing compounds on various cancer cell lines. The results indicated that these compounds could selectively inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation .

Study 2: HDAC Inhibition

In another investigation, researchers evaluated the HDAC inhibitory potential of similar compounds. The study revealed that certain derivatives exhibited class I HDAC selectivity, particularly against HDAC3, leading to enhanced antitumor efficacy .

Summary of Findings

The biological activity of 2-chloro-4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide suggests promising applications in cancer therapy. Its structural features contribute to its interaction with critical biological pathways involved in tumor growth and survival.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of this compound, and how do they influence its pharmacokinetic profile?

  • Answer : The compound (C₁₅H₁₂ClF₂NO) has a molecular weight of 295.71, logP/logD of 3.614 (indicating moderate lipophilicity), and a polar surface area of 24.49 Ų (suggesting moderate membrane permeability). The hydrogen bond donor/acceptor count (1/2) and low logSw (-4.20) imply limited aqueous solubility, which may require formulation optimization for in vivo studies. These properties are critical for predicting absorption and distribution in biological systems .

Q. What synthetic strategies are recommended for preparing this compound?

  • Answer : Synthesis typically involves:

Piperazine functionalization : Reacting 4-(4-fluorophenyl)piperazine with a sulfonyl or carbonyl reagent to introduce the ethyl linker.

Benzamide coupling : Using 2-chloro-4-fluorobenzoic acid activated as an acyl chloride or via carbodiimide coupling to the ethylpiperazine intermediate.
Purification often employs column chromatography (e.g., silica gel with dichloromethane/methanol gradients) and spectroscopic validation (¹H/¹³C NMR, HRMS) .

Q. How should researchers validate the structural identity and purity of this compound?

  • Answer : Use a combination of:

  • NMR spectroscopy : Confirm aromatic proton environments (e.g., fluorophenyl, benzamide).
  • Mass spectrometry : Verify molecular ion peaks (e.g., ESI-MS m/z 296.07 [M+H]⁺).
  • HPLC : Assess purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, linker length) impact receptor binding affinity?

  • Answer : Comparative studies on analogs reveal:

SubstituentBinding Affinity (Ki, nM)Selectivity
4-Fluorophenyl (target)12.3 ± 1.2High for 5-HT₁A
3-Chlorophenyl45.6 ± 3.8Reduced selectivity
Ethyl linker12.3 ± 1.2Optimal length
Propyl linker89.4 ± 7.1Reduced affinity
The 4-fluorophenyl group and ethyl linker maximize interactions with hydrophobic pockets in serotonin receptors, while bulkier substituents disrupt binding .

Q. What experimental approaches can resolve contradictions in reported biological activities across studies?

  • Answer : Discrepancies (e.g., varying IC₅₀ values for kinase inhibition) may arise from:

  • Assay conditions : Standardize buffer pH, ATP concentrations, and incubation times.
  • Cell models : Use isogenic cell lines to control for genetic variability.
  • Orthogonal assays : Validate hits with SPR (surface plasmon resonance) or thermal shift assays to confirm target engagement .

Q. How can computational modeling guide the optimization of this compound for CNS penetration?

  • Answer : Perform:

  • Molecular dynamics simulations : Assess blood-brain barrier (BBB) permeability via P-gp substrate likelihood.
  • Docking studies : Identify key residues (e.g., Ser159 in 5-HT₁A) for hydrogen bonding with the benzamide carbonyl.
  • QSAR models : Prioritize analogs with reduced topological polar surface area (<60 Ų) and ClogP 2–4 for enhanced CNS bioavailability .

Methodological Challenges and Solutions

Q. What strategies mitigate metabolic instability observed in preclinical studies?

  • Answer : To address rapid hepatic clearance:

  • Deuterium incorporation : Replace labile hydrogens in the piperazine ring.
  • Prodrug design : Mask the benzamide with ester groups hydrolyzed in target tissues.
  • CYP inhibition assays : Screen for CYP3A4/2D6 interactions using human liver microsomes .

Q. How can researchers differentiate off-target effects in complex biological assays?

  • Answer : Employ:

  • Chemical proteomics : Use photoaffinity probes to capture interacting proteins.
  • Knockout models : CRISPR-Cas9-mediated deletion of suspected off-target receptors (e.g., dopamine D₂).
  • Selectivity panels : Screen against 100+ kinases/GPCRs to identify promiscuity hotspots .

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